N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a pyrazole ring, and a quinoline carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxidotetrahydrothiophene ring, the construction of the pyrazole ring, and the coupling of these intermediates with the quinoline carboxamide.
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the dioxidotetrahydrothiophene ring.
Construction of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a β-keto ester in the presence of a base such as sodium ethoxide.
Coupling with Quinoline Carboxamide: The final step involves the coupling of the dioxidotetrahydrothiophene and pyrazole intermediates with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups in the quinoline and carboxamide moieties using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; basic conditions (e.g., sodium hydroxide or potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or quinolines.
Scientific Research Applications
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide: shares structural similarities with other quinoline and pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-12-9-17(23(21-12)13-7-8-28(26,27)11-13)20-19(25)15-10-18(24)22(2)16-6-4-3-5-14(15)16/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,20,25) |
InChI Key |
ZDMDLXOTYDGJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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